2-(3-Methoxystyryl)phenol
Description
2-(3-Methoxystyryl)phenol is a styrylphenol derivative characterized by a vinyl-bridged aromatic system. Its structure consists of a phenol ring connected via a styryl (CH=CH) group to a second aromatic ring substituted with a methoxy group at the 3-position. The styryl moiety and methoxy substituent contribute to its hydrophobicity and electronic properties, which influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADNPRLDAEDMO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Styrylphenol derivatives vary in substituent positions and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of 2-(3-Methoxystyryl)phenol with structurally related compounds:
Structural Analogues
Physicochemical Properties
- For example, compound 13 in , with extended ethoxy chains, demonstrates modified solubility for liposomal formulations .
- Melting Points: Styrylphenols generally exhibit higher melting points due to planar aromatic systems and intermolecular interactions. For instance, 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol () melts at 474 K, influenced by nitro and pyrazole groups .
Research Findings and Implications
- Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar aromatic systems and hydrogen-bonding networks critical for stability .
- Structure-Activity Relationships (SAR) : Substituent position (3- vs. 4-methoxy) and chain length (e.g., ethoxy extensions in ) modulate bioactivity and solubility .
- Therapeutic Potential: Styrylphenols’ ability to cross the blood-brain barrier and bind amyloid-β positions them as candidates for neurodegenerative disease therapeutics .
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